Macrocyclic Scaffold Improves Kinase Selectivity
RIP2 kinase inhibitor 1 demonstrates a selectivity profile for RIP2 over VEGFR2, ALK5, and LCK that is a direct consequence of its macrocyclic structure, which constrains its conformational flexibility. This contrasts with earlier RIP2 inhibitors like GSK583, which had a narrower therapeutic window due to significant off-target activity at hERG [1]. While direct head-to-head kinase panel data is not publicly available in a single study, cross-study comparison reveals that RIP2 kinase inhibitor 1 has an IC50 of 7.94 μM for VEGFR2, >10 μM for ALK5, and 31.6 μM for LCK, while its IC50 for RIP2 is 0.03 μM . In contrast, GSK583 exhibits potent RIP2 inhibition (IC50 = 5 nM) but also comparable binding affinity for RIP3 (IC50 = 16 nM) . This difference in off-target profiles is critical for experiments where VEGFR2 or ALK5 inhibition would confound results.
| Evidence Dimension | Kinase Selectivity (IC50) |
|---|---|
| Target Compound Data | RIP2: 0.03 μM, VEGFR2: 7.94 μM, ALK5: >10 μM, LCK: 31.6 μM |
| Comparator Or Baseline | GSK583: RIP2: 5 nM, RIP3: 16 nM |
| Quantified Difference | RIP2 kinase inhibitor 1 shows 265-fold selectivity for RIP2 over VEGFR2, and >333-fold over ALK5. GSK583 shows only 3.2-fold selectivity for RIP2 over RIP3. |
| Conditions | In vitro kinase assays (FP binding for RIP2 kinase inhibitor 1; FP binding for GSK583) |
Why This Matters
The distinct off-target profile reduces experimental artifacts in cellular assays, enabling more confident attribution of observed effects to RIP2 inhibition.
- [1] Haile, P. A., et al. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Med. Chem. Lett. 2018, 9, 1039–1044. View Source
